1-Ethoxy-1-(iodomethyl)cyclohexane
Description
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-ethoxy-1-(iodomethyl)cyclohexane |
InChI |
InChI=1S/C9H17IO/c1-2-11-9(8-10)6-4-3-5-7-9/h2-8H2,1H3 |
InChI Key |
JDAOTVKVKXPDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1)CI |
Origin of Product |
United States |
Preparation Methods
Starting Material: Hydroxymethylcyclohexane
The synthesis begins with 1,2-bis-(hydroxymethyl)cyclohexane , a key intermediate that can be obtained through hydroxymethylation of cyclohexane derivatives. This compound is then converted into the corresponding diiodide, 1,2-bis-(iodomethyl)cyclohexane , via halogenation.
Halogenation Using Iodine and Red Phosphorus
According to patent US2601075A, a well-established method involves treating 1,2-bis-(hydroxymethyl)cyclohexane with iodine and red phosphorus in benzene:
Reaction:
1,2-bis-(hydroxymethyl)cyclohexane + I2 + Red Phosphorus → 1,2-bis-(iodomethyl)cyclohexane
-
- Solvent: Benzene (5.2 moles)
- Reagents: 0.76 mol red phosphorus, 2.32 mol iodine
- Temperature: Reflux (~80°C)
- Duration: 24 hours
-
- Dilution with water to prevent salt crystallization
- Extraction with ether
- Drying over anhydrous calcium sulfate
- Purification via distillation at 139–141°C under 3 mm Hg
Yield: Approximately 70.5%, indicating high efficiency.
This halogenation introduces iodine at the methylene positions, forming 1,2-bis-(iodomethyl)cyclohexane , a precursor for further substitution.
Conversion to 1-Ethoxy-1-(iodomethyl)cyclohexane
Ethylation via Nucleophilic Substitution
The key step involves replacing the hydroxymethyl groups with ethoxy groups. This is achieved through nucleophilic substitution using ethanol under appropriate conditions.
- Reagents: Ethanol (as solvent and nucleophile), possibly with a base such as sodium or potassium ethoxide to facilitate substitution.
- Reaction Conditions:
- Reflux in ethanol or ethanol with a catalytic amount of sodium metal or sodium ethoxide.
- Duration: 16–24 hours to ensure complete substitution.
Alkylation Using Sodium Ethoxide
Based on patent WO2019110464A1, a practical method involves:
Preparation of Sodium Ethoxide:
- Reacting metallic sodium with ethanol under reflux to generate sodium ethoxide in situ.
-
- Adding 1,2-bis-(iodomethyl)cyclohexane to the sodium ethoxide solution.
- Refluxing for 16 hours to promote nucleophilic substitution at the iodine-bearing carbons.
- The reaction proceeds via SN2 mechanism, replacing iodine with ethoxy groups, yielding This compound .
- Quenching excess sodium with water.
- Extracting the organic layer.
- Purification via distillation or chromatography.
Yield: Typically around 70–80%, with high purity.
Alternative Method: Direct Ethoxylation Using Alkylation Reagents
An alternative approach involves direct ethoxylation of cyclohexane derivatives using ethyl halides or ethyl alcohol derivatives under catalytic conditions, often employing Lewis acids or bases to facilitate substitution.
- Using ethyl chloride or ethyl bromide with a base (e.g., sodium or potassium hydroxide) under reflux conditions.
- This method is less specific but can be optimized for large-scale synthesis.
Additional Considerations and Optimization
| Aspect | Details | References |
|---|---|---|
| Reaction Solvent | Benzene, ethanol, or acetonitrile depending on step | ,, |
| Catalysts | Red phosphorus, Lewis acids (e.g., SnCl4, TMSOTf) | , |
| Reaction Temperature | Reflux (~80°C for halogenation, 100–150°C for alkylation) | ,, |
| Purification | Distillation under reduced pressure, chromatography | , |
Summary of the Most Efficient Method
The most reliable and scalable method involves:
- Step 1: Synthesis of 1,2-bis-(iodomethyl)cyclohexane via iodine and red phosphorus halogenation of hydroxymethylcyclohexane.
- Step 2: Nucleophilic substitution of iodine with ethanol in the presence of sodium ethoxide under reflux, yielding This compound .
This method offers high yields, reproducibility, and compatibility with industrial processes, supported by patent literature and chemical synthesis protocols.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-(iodomethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Conditions often involve the use of strong bases and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate, chromium trioxide, and lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: Various substituted cyclohexane derivatives.
Elimination Reactions: Alkenes such as 1-methylcyclohexene.
Oxidation and Reduction Reactions: Carbonyl compounds and alcohols.
Scientific Research Applications
1-Ethoxy-1-(iodomethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-1-(iodomethyl)cyclohexane involves its interaction with various molecular targets. The iodomethyl group can act as a leaving group in substitution reactions, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical reactions and applications.
Comparison with Similar Compounds
1-Ethoxy-1-ethylcyclohexane (C₁₀H₂₀O)
- Molecular Weight : 156.27 g/mol (vs. ~226.14 g/mol for 1-Ethoxy-1-(iodomethyl)cyclohexane, estimated from C₉H₁₇IO) .
- Key Differences : Replacement of the iodomethyl group with an ethyl (–CH₂CH₃) group reduces polarity and molecular weight. The ethyl group is electron-donating, whereas the iodomethyl group is electron-withdrawing, altering reactivity in substitution reactions.
- Applications : Ethyl-substituted analogs are often used as solvents or intermediates in polymer synthesis .
1-Methoxycyclohexene (C₇H₁₂O)
Cyclohexanone Ethyl Methyl Acetal (C₉H₁₈O₂)
- Structure : Contains both ethoxy and methoxy groups on a cyclohexane ring.
- Reactivity : Acetals are typically inert under basic conditions but hydrolyze in acidic media, whereas iodomethyl groups may undergo SN2 reactions without requiring acid catalysis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Cyclohexane | Reactivity with HCl |
|---|---|---|---|---|
| This compound* | ~226.14 | Not reported | Moderate (polarity) | High (I⁻ as leaving group) |
| 1-Ethoxy-1-ethylcyclohexane | 156.27 | ~180–190 (estimated) | High | Low |
| 1-Methoxycyclohexene | 126.20 | ~140–150 | High | Low |
| Cyclohexanone ethyl methyl acetal | 158.24 | ~200–210 | Low | Hydrolysis in acid |
*Estimated values based on analogs.
Key Observations:
- Molecular Weight : The iodomethyl group increases molecular weight by ~45% compared to ethyl analogs, impacting density and volatility .
- Solubility: Iodine’s polarizability reduces solubility in nonpolar solvents like cyclohexane compared to ethyl or methoxy derivatives .
- Reactivity : Iodine’s weak C–I bond enhances susceptibility to nucleophilic substitution, unlike stable ether or acetal linkages .
Biological Activity
Overview of 1-Ethoxy-1-(iodomethyl)cyclohexane
This compound is an organic compound that features a cyclohexane ring substituted with an ethoxy group and an iodomethyl group. This structure suggests potential reactivity due to the presence of the iodine atom, which is known for its electrophilic properties.
Chemical Structure
- Molecular Formula: C10H13I
- Molecular Weight: Approximately 284.12 g/mol
- Structural Features:
- Cyclohexane core
- Ethoxy group (-OEt)
- Iodomethyl group (-CH2I)
The biological activity of halogenated compounds, including those with iodine, often involves several mechanisms:
- Antimicrobial Activity: Iodine-containing compounds have been studied for their antimicrobial properties. The presence of iodine can enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.
- Cytotoxicity: Similar compounds have shown cytotoxic effects against various cancer cell lines. The iodomethyl group may facilitate interactions with cellular targets, leading to apoptosis or necrosis in cancer cells.
- Enzyme Inhibition: Compounds with similar structures can act as inhibitors of specific enzymes, potentially influencing metabolic pathways involved in disease processes.
Case Studies and Research Findings
While specific case studies on "this compound" are lacking, research on related compounds provides insight into potential biological activities:
- Anticancer Activity : Studies on structurally related halogenated cycloalkanes have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. IC50 values often range from micromolar to nanomolar concentrations, indicating potent activity.
- Antimicrobial Properties : Iodinated compounds have been evaluated for their effectiveness against bacterial strains. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli.
- Mechanistic Studies : Molecular docking studies suggest that halogenated compounds can interact with key enzymes or receptors, modifying their activity and potentially leading to therapeutic effects.
Data Tables
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer Activity | TBD | Hypothetical Study |
| Related Halogenated Compound A | Antimicrobial | 5.0 | [Study on Halogenated Compounds] |
| Related Halogenated Compound B | Cytotoxicity | 10.0 | [Cancer Cell Line Study] |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Ethoxy-1-(iodomethyl)cyclohexane, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves two key steps: (i) introducing the ethoxy group via Williamson ether synthesis (using cyclohexanol derivatives and ethylating agents like ethyl bromide) and (ii) substituting a hydroxyl or halide group with iodomethyl via nucleophilic substitution (e.g., using methyl iodide or iodide sources like KI under acidic conditions). Optimization can include adjusting reaction temperature (40–80°C for Williamson synthesis), solvent polarity (e.g., DMF for SN2 reactions), and stoichiometry. Yield improvements may require catalytic phase-transfer agents or inert atmospheres to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H NMR will show distinct signals for ethoxy (-OCHCH, δ 1.2–1.4 ppm triplet) and iodomethyl (-CHI, δ 3.1–3.3 ppm triplet). C NMR can confirm quaternary carbons on the cyclohexane ring.
- IR : Look for C-O stretching (~1100 cm) and C-I stretching (~500 cm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~254 for M) and fragmentation patterns (loss of iodine or ethoxy groups) aid structural confirmation. Reference PubChem data for analogous cyclohexane derivatives .
Q. What are the stability considerations for this compound in different solvents, and how should it be stored?
- Methodological Answer : The iodomethyl group is light- and heat-sensitive. Store in amber vials at 2–8°C under inert gas (N or Ar). Avoid polar protic solvents (e.g., water, alcohols) to prevent hydrolysis. Stability tests in aprotic solvents (e.g., THF, DCM) over 24–72 hours under controlled conditions are recommended. Analogous bromo compounds (e.g., bromomethylcyclohexane) show similar degradation trends .
Advanced Research Questions
Q. How does the steric environment of the cyclohexane ring influence the reactivity of the iodomethyl group in substitution reactions?
- Methodological Answer : The axial vs. equatorial positioning of substituents affects steric hindrance. For example, bulky ethoxy groups in axial positions may shield the iodomethyl group, reducing nucleophilic substitution rates. Conformational analysis via computational models (e.g., DFT) or NOESY NMR can map spatial arrangements. Steric effects in analogous cyclohexane derivatives (e.g., t-butyl substituents) show reduced reactivity in hindered conformations .
Q. What experimental design strategies are suitable for optimizing the synthesis or functionalization of this compound?
- Methodological Answer : Use response surface methodology (RSM) or factorial designs (e.g., Box-Behnken, Plackett-Burman) to optimize variables like temperature, catalyst loading, and solvent ratios. For example, a 3-factor Box-Behnken design can identify interactions between reaction time, iodide concentration, and solvent polarity. Statistical analysis (ANOVA) validates model significance, as demonstrated in cyclohexane oxidation studies .
Q. How can computational chemistry predict regioselectivity in reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict preferential reaction sites. For instance, Fukui indices or Mulliken charges identify electrophilic/nucleophilic regions. QSPR models (Quantitative Structure-Property Relationship) trained on cyclohexane analogs (e.g., methoxycyclohexane-carboxylic acid) can correlate substituent effects with reactivity trends .
Q. What are the potential thermal decomposition pathways of this compound, and how can they be mitigated?
- Methodological Answer : Thermogravimetric analysis (TGA) and pyrolysis-GC/MS reveal decomposition products (e.g., cyclohexene, ethylene, or HI gas). Kinetic studies under inert vs. oxidative atmospheres (e.g., using shock-tube experiments) quantify degradation rates. Stabilizers like antioxidants (e.g., BHT) or radical scavengers may prolong shelf life, as seen in cyclohexane thermal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
